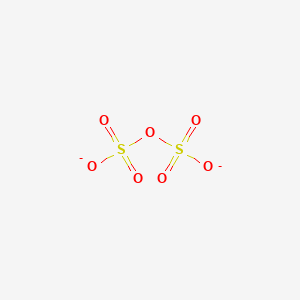
Disulfate ion
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulfate(2-) is a sulfur oxide and a sulfur oxoanion.
Aplicaciones Científicas De Investigación
1. Diagnostic Applications in Steroid Synthesis Disorders
Disulfate ions, specifically in the form of steroid disulfates, play a crucial role in the diagnosis of steroid synthesis disorders. A study by Pozo et al. (2018) demonstrates the use of LC-MS/MS analysis for the identification of disulfates in urine, which aids in diagnosing disorders like steroid sulfatase deficiency and Smith-Lemli-Opitz syndrome. The identification of specific steroids as disulfates proved particularly informative for these disorders (Pozo et al., 2018).
2. Understanding Steroid Sulfation Pathways
The biochemical production and biological function of steroid disulfates are pivotal in understanding sulfation pathways in human biology. Lightning et al. (2021) discuss the role of disulfates in these pathways, highlighting their involvement in various clinical conditions and their potential in future research for disease diagnosis and treatment (Lightning et al., 2021).
3. Environmental Remediation
Disulfate ions, particularly as persulfate, are increasingly used for the remediation of groundwater and soil contaminated with organic compounds. Zhou et al. (2018) provide a comprehensive summary of different methods to activate persulfate for this purpose. The study emphasizes the importance of understanding the factors influencing persulfate-based advanced oxidation processes (Zhou et al., 2018).
4. Role in Acid Rain Formation
Research by Chang et al. (1987) reveals that the oxidation of bisulfite ion by dissolved oxygen, involving the formation of disulfate ion, contributes to the formation of sulfuric acid in acid rain. This study provides insights into the chemical processes involved in environmental phenomena like acid rain (Chang et al., 1987).
5. Sulfate Radical-Based Decontamination Technologies
The application of sulfate radicals, derived from persulfate, in decontamination technologies is a significant area of research. Zhang et al. (2015) discuss the use of these radicals in the degradation of contaminants and the advantages of different activated persulfate processes (Zhang et al., 2015).
6. Structural Analysis in Crystallography
The crystal structures of compounds containing disulfate ions, like caesium disulfate, have been determined to understand their molecular arrangement. Stahl et al. (2007) explored the unique structure of caesium disulfate, providing valuable data for crystallography research (Stahl et al., 2007).
Propiedades
Número CAS |
16057-15-1 |
|---|---|
Nombre del producto |
Disulfate ion |
Fórmula molecular |
S2O7(2−) O7S2-2 |
Peso molecular |
176.13 g/mol |
Nombre IUPAC |
sulfonato sulfate |
InChI |
InChI=1S/H2O7S2/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6)/p-2 |
Clave InChI |
VFNGKCDDZUSWLR-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)(=O)OS(=O)(=O)[O-] |
SMILES canónico |
[O-]S(=O)(=O)OS(=O)(=O)[O-] |
Otros números CAS |
16057-15-1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



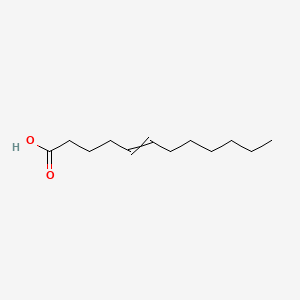
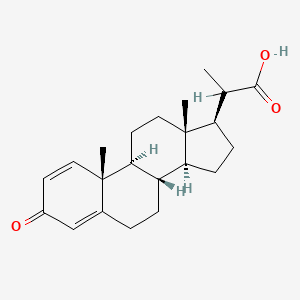
![2-[[3-(Diaminomethylidenehydrazinylidene)-1,1,1-trifluoropropan-2-ylidene]amino]guanidine](/img/structure/B1201494.png)
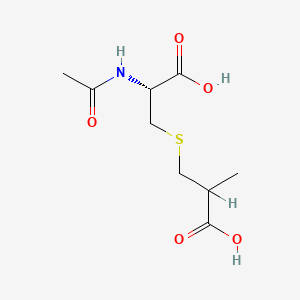
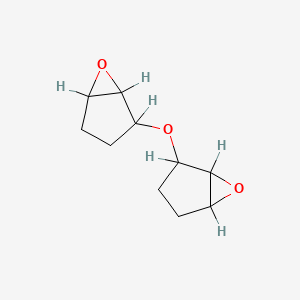
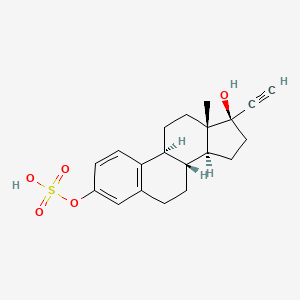
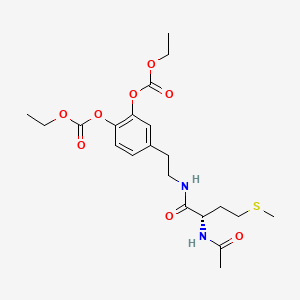

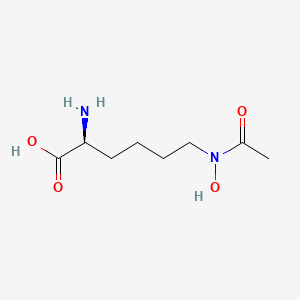
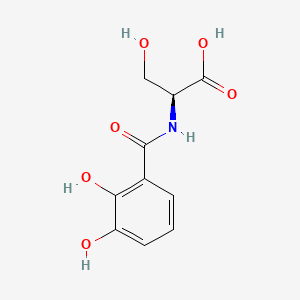
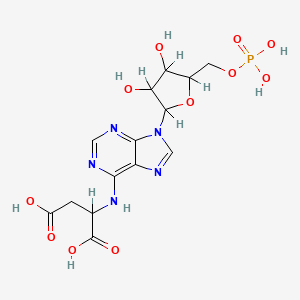
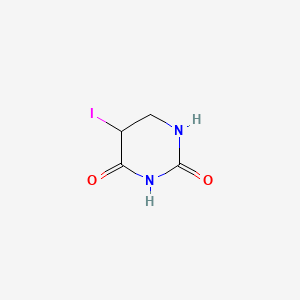
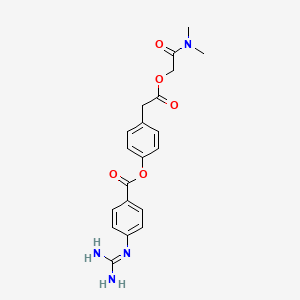
![(5,6',12-Trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl) acetate](/img/structure/B1201513.png)